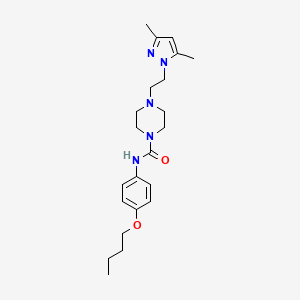
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of MCPA, a related compound, involves a straightforward substitution reaction . The corresponding phenol is exposed to chloroacetic acid and dilute base . In a similar study, ionic liquids containing the MCPA anion were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring .Molecular Structure Analysis
The molecular structure of MCPA, a related compound, has been analyzed using various spectroscopic methods . The compound’s structure was confirmed using FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy . The molecular weight of MCPA is 200.62 g·mol −1 .Physical And Chemical Properties Analysis
MCPA is a white to light brown solid with a density of 1.18-1.21 g/cm 3 . It has a melting point of 114 to 118 °C . Its solubility in water is 825 mg/L at 23 °C .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Applications
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate is involved in the synthesis of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. These acrylates were copolymerized with styrene, demonstrating the utility of this compound in creating new polymer materials. The synthesized acrylates exhibited distinct thermal decomposition characteristics, showing potential applications in materials science for developing polymers with specific thermal properties (Whelpley et al., 2022).
Environmental Chemistry and Toxicology
In environmental research, studies have investigated the complete oxidation of organic compounds in water using photoassisted Fenton reactions. Although not directly related to this compound, this research highlights the broader context of chemical reactivity and environmental degradation, which could be relevant for understanding the environmental fate and potential remediation strategies for related compounds (Pignatello & Sun, 1995).
Organic Synthesis and Reactivity
The compound has been implicated in studies focusing on unusual chemical reactions, such as the 1,3-hydrogen shift in reactions involving related chloroacrylates. Such research sheds light on the complex mechanisms underlying organic synthesis reactions and could inform the development of novel synthetic methodologies or the optimization of existing ones for producing targeted molecules (Mitsudo et al., 1979).
Wirkmechanismus
Target of Action
Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate primarily targets broad-leaf weeds in pasture and cereal crops . It acts as an auxin, which are growth hormones that naturally exist in plants .
Mode of Action
The mode of action of this compound is similar to that of auxins, a type of plant growth hormone . It induces rapid, uncontrolled growth in the target plants, effectively causing them to "grow to death" .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in plant growth and development . By mimicking the action of auxins, it disrupts normal growth patterns and leads to the death of the plant .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed by plants and distributed throughout the plant tissues
Result of Action
The result of the action of this compound is the death of the target plants . By inducing uncontrolled growth, it causes the plants to expend their resources rapidly, leading to their eventual death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the specific characteristics of the soil, the presence of other chemicals or pollutants, and the temperature and humidity conditions
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is structurally similar to MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . MCPA acts as an auxin, a type of plant growth hormone
Cellular Effects
The cellular effects of Methyl 2-(4-chloro-2-methylphenoxy)-3-methoxyacrylate are currently unknown. Given its structural similarity to MCPA, it might influence cell function in a similar manner. MCPA selectively controls broad-leaf weeds in pasture and cereal crops by disrupting normal plant growth
Molecular Mechanism
MCPA, a structurally similar compound, exerts its effects by acting as an auxin, disrupting normal plant growth
Metabolic Pathways
MCPA, a structurally similar compound, serves as a growth substrate for certain bacteria , suggesting that this compound might be involved in similar metabolic pathways.
Eigenschaften
IUPAC Name |
methyl (E)-2-(4-chloro-2-methylphenoxy)-3-methoxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-8-6-9(13)4-5-10(8)17-11(7-15-2)12(14)16-3/h4-7H,1-3H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDNPRYJMYURNF-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=COC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)O/C(=C/OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2718056.png)
![5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2718057.png)
![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2718058.png)
![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2718060.png)
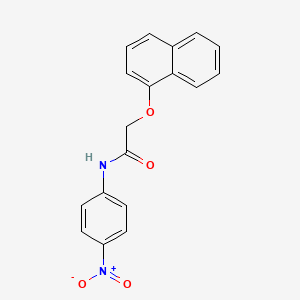
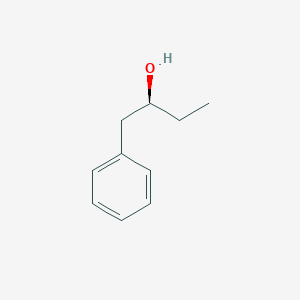
![Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2718065.png)
![4-chloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2718066.png)
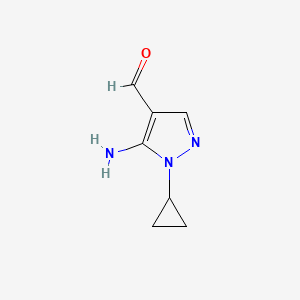
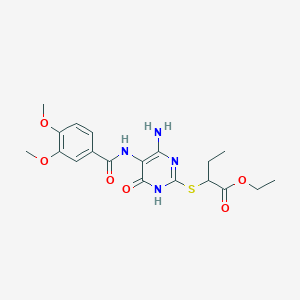
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)
![{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2718074.png)
